Para-Bromo Substitution Confers a Linear Molecular Axis Distinct from the Meta-Bromo Positional Isomer, Impacting Target Binding Geometries
The target compound features a bromine atom at the 4-position (para to the inter-ring bond) of the biphenyl scaffold, producing a linear molecular axis. Its closest positional isomer, 3-bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl (CAS 1443343-48-3), carries the bromine at the 3-position (meta to the inter-ring bond), introducing a kinked geometry. The distinct canonical SMILES strings confirm this structural divergence: FC(F)C(F)(F)OC1=CC=CC(C2=CC=C(Br)C=C2)=C1 (target, para-Br) versus FC(F)C(F)(F)OC1=CC=CC(C2=CC=CC(Br)=C2)=C1 (isomer, meta-Br) . For applications where molecular shape dictates target recognition—such as CETP inhibition, where a linear biphenyl core is preferred for hydrophobic tunnel binding, or liquid crystal formulations requiring rod-like mesogens—the linear para-bromo geometry is mechanistically non-substitutable with the kinked meta-bromo isomer [1].
| Evidence Dimension | Bromine substitution position (molecular geometry) |
|---|---|
| Target Compound Data | 4-Br (para to inter-ring bond); Canonical SMILES: FC(F)C(F)(F)OC1=CC=CC(C2=CC=C(Br)C=C2)=C1; linear molecular axis |
| Comparator Or Baseline | 3-Br (meta to inter-ring bond); Canonical SMILES: FC(F)C(F)(F)OC1=CC=CC(C2=CC=CC(Br)=C2)=C1; kinked molecular axis |
| Quantified Difference | Qualitative geometric difference: linear (para-Br) vs. kinked (meta-Br) molecular shape; identical molecular formula C₁₄H₉BrF₄O and molecular weight 349.12 |
| Conditions | Structural identity confirmed by InChI Key differentiation: HUEVSMAMDIQVJM-UHFFFAOYSA-N (target) vs. KYCVEQGYPKCWCH-UHFFFAOYSA-N (isomer) |
Why This Matters
A linear versus kinked biphenyl geometry can determine whether a compound fits into a hydrophobic binding pocket or aligns in a liquid crystalline phase; procurement of the incorrect positional isomer may yield negative or misleading biological or materials performance data.
- [1] Abu Khalaf R, et al. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors. Med Chem. 2017;13(4):357-368. doi:10.2174/1573406412666161104121042. PMID: 27823564. View Source
